(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative with the molecular formula C12H17BO3 and a molecular weight of 220.08 g/mol . This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It is also referred to as 4-n-Pentyloxybenzeneboronic acid .
Mechanism of Action
Target of Action
The primary target of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid, also known as [4’-(pentyloxy)[1,1’-biphenyl]-4-yl]boronic acid, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction is widely applied in organic synthesis, enabling the creation of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid. For instance, the compound’s stability in water can affect its efficacy in aqueous environments . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and the outcome of the Suzuki–Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to form stable complexes with diols and other biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diol-containing molecules. These interactions are essential in various biochemical processes, including enzyme inhibition and molecular recognition .
Cellular Effects
The effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, its interaction with certain kinases can alter phosphorylation events, thereby impacting signal transduction pathways .
Molecular Mechanism
At the molecular level, (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diol-containing molecules, such as sugars and nucleotides. This binding can inhibit or activate enzymes, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where specific dosages lead to distinct biochemical and physiological responses .
Metabolic Pathways
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical processes. This compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity and substrate availability. Its role in metabolic pathways is critical for understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. The localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with .
Preparation Methods
The synthesis of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of phenylboronic acid with pentyloxybenzene under specific conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid . Industrial production methods often involve similar routes but are optimized for large-scale synthesis.
Chemical Reactions Analysis
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, resulting in the formation of a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution Reactions: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases, and various electrophiles such as alkenes, alkynes, and halides . The major products formed from these reactions are typically aryl or vinyl compounds with new functional groups attached.
Scientific Research Applications
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is employed in the development of new materials, such as polymers and liquid crystals, due to its unique properties.
Biological Research: The compound can be used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Comparison with Similar Compounds
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is similar to other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. its unique pentyloxy substituent provides distinct reactivity and stability, making it particularly useful in certain synthetic applications . Similar compounds include:
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-Methoxyphenylboronic Acid: A boronic acid with a methoxy substituent, offering different reactivity compared to the pentyloxy group.
Properties
IUPAC Name |
[4-(4-pentoxyphenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12,19-20H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYXLZXTNHAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463507 | |
Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158937-25-8 | |
Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Pentyloxybiphenyl-4-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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